2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C26H28N6. It is known for its unique structure, which includes a pyrido[1,2-A]benzimidazole core, a piperazine ring, and a pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-A]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Attachment of the Pyridine Moiety: The pyridine moiety is attached using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution; electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .
Scientific Research Applications
2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Butyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-A]benzimidazole-4-carbonitrile
- 2-Butyl-3-methyl-1-(4-pyridinylamino)pyrido[1,2-A]benzimidazole-4-carbonitrile
Uniqueness
2-Butyl-3-methyl-1-[4-(2-pyridinyl)-1-piperazinyl]pyrido[1,2-A]benzimidazole-4-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C26H28N6 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-butyl-3-methyl-1-(4-pyridin-2-ylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C26H28N6/c1-3-4-9-20-19(2)21(18-27)25-29-22-10-5-6-11-23(22)32(25)26(20)31-16-14-30(15-17-31)24-12-7-8-13-28-24/h5-8,10-13H,3-4,9,14-17H2,1-2H3 |
InChI Key |
OBUCEUMCUBBUQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
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